N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
The compound N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide belongs to a class of benzodioxine-carboxamide derivatives featuring a 1,3,4-oxadiazole scaffold. The target molecule comprises a 2,3-dihydro-1,4-benzodioxine ring linked to a carboxamide group and a 3,5-dimethoxyphenyl-substituted oxadiazole moiety.
Properties
IUPAC Name |
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6/c1-24-13-7-12(8-14(10-13)25-2)18-21-22-19(28-18)20-17(23)11-3-4-15-16(9-11)27-6-5-26-15/h3-4,7-10H,5-6H2,1-2H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUBKVBSABLWJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)OCCO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic compound belonging to the oxadiazole class. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities, including potential anticancer, antimicrobial, and antiviral properties. This article aims to provide a comprehensive overview of its biological activity supported by data tables and research findings.
Chemical Structure and Properties
The molecular structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H18N4O3 |
| Molecular Weight | 354.4 g/mol |
| LogP | 2.7 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 7 |
This compound features a 1,3,4-oxadiazole ring and a benzodioxine moiety , contributing to its unique biological properties.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties.
Case Study:
In vitro studies on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) demonstrated that the compound significantly reduced cell viability. The IC50 values ranged from 10 to 20 µM , indicating effective inhibition of cell proliferation. The mechanism involved the activation of caspase pathways leading to apoptosis and cell cycle arrest .
Antimicrobial Activity
The antimicrobial activity of this compound has also been investigated.
Antibacterial Activity
A study reported that derivatives of oxadiazole compounds exhibited significant antibacterial activity against various strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 64 µg/ml |
| Pseudomonas aeruginosa | 68 µg/ml |
| Escherichia coli | 70 µg/ml |
These findings suggest that the compound may be effective against common bacterial pathogens .
Antifungal Activity
In antifungal assays against Candida albicans and Aspergillus niger, the compound demonstrated notable inhibition with MIC values around 52 to 60 µg/ml , indicating its potential as an antifungal agent .
The mechanism of action for this compound involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell growth and proliferation.
- Receptor Modulation : It can modulate receptor activities leading to altered cellular responses.
- Induction of Apoptosis : Activation of apoptotic pathways through caspase activation is a significant mechanism underlying its anticancer effects.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound's biological activity, it is essential to compare it with similar oxadiazole derivatives:
| Compound Name | Biological Activity |
|---|---|
| 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-amine | Moderate antibacterial |
| 5-(3-nitrophenyl)-1,3,4-oxadiazol-2-amide | Anticancer properties |
| N-(3-methoxyphenyl)benzamide | Limited bioactivity |
This compound stands out due to its dual action as both an anticancer and antimicrobial agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substituents
- N-[5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide (CAS: 891137-31-8) Key Difference: Replaces the 3,5-dimethoxyphenyl group with a 2,5-dichlorophenyl substituent. Molecular weight: 415.26 g/mol .
- N-(2,3-dimethylquinoxalin-6-yl)-4-methoxybenzamide (CAS: 672949-86-9) Key Difference: Substitutes the oxadiazole ring with a quinoxaline system and replaces the benzodioxine with a methoxybenzamide group. Impact: Reduced heterocyclic complexity may lower metabolic stability but improve synthetic accessibility .
Analogues with Varied Heterocyclic Cores
- 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS: 2306268-61-9) Key Difference: Features a pyridine-3-amine core instead of oxadiazole. Impact: The dimethylaminomethyl group introduces basicity, which may influence solubility and receptor interactions. Molecular weight: 391.46 g/mol .
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides Key Difference: Incorporates a sulfanyl bridge between the benzodioxine and oxadiazole. aureus) .
Research Findings and Data Tables
Key Observations:
Antibacterial Activity : Sulfanyl-linked oxadiazole derivatives exhibit potent activity, suggesting that the oxadiazole ring is critical for target engagement .
Cytotoxicity : Most analogs show low hemolytic activity (<10%), indicating a favorable safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
